molecular formula C12H15N B015802 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 28289-54-5

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B015802
CAS RN: 28289-54-5
M. Wt: 173.25 g/mol
InChI Key: PLRACCBDVIHHLZ-UHFFFAOYSA-N
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Description

MPTP is an organic compound classified as a tetrahydropyridine . It is a piperidine derivative and a dopaminergic neurotoxin used in neurological research . MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .


Synthesis Analysis

The synthesis and biological evaluation of MPTP analogs bearing a heteroatom at C-4 of the tetrahydropyridine ring have been described in research .


Molecular Structure Analysis

MPTP is a piperidine derivative and its molecular structure can be found in various chemical databases .


Chemical Reactions Analysis

MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .


Physical And Chemical Properties Analysis

MPTP is a white to off-white powder . Its empirical formula is C12H15N · HCl and its molecular weight is 209.72 . It is slightly soluble in water .

Scientific Research Applications

Specific Scientific Field: Neuroscience

MPTP is widely used in the field of neuroscience, particularly in research related to Parkinson’s disease .

Summary of the Application

MPTP is a neurotoxin that is used to induce Parkinson’s disease in animal models . It is metabolized into 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . MPP+ is generally acknowledged as the active metabolite of MPTP .

Methods of Application or Experimental Procedures

MPTP is administered to animals to induce Parkinson’s disease-like symptoms. Once inside the brain, MPTP is metabolized into the toxic cation MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .

Results or Outcomes Obtained

The administration of MPTP leads to the destruction of dopaminergic neurons in the substantia nigra of the brain, mimicking the symptoms of Parkinson’s disease . This has been used to study potential treatments and interventions for Parkinson’s disease .

Safety And Hazards

MPTP is a potent neurotoxin known to produce severe irreversible brain damage similar to Parkinson’s disease . Exposure to the drug through inhalation, dermal contact, and injection is hazardous . It reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys .

Future Directions

MPTP is widely used in in vivo research studies as a model for Parkinsonism . It has been used to study disease models in various animals . A review describes the application of MPTP in studies related to programmed cell death in neurogenerative diseases .

properties

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine
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InChI

InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRACCBDVIHHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8040933
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Molecular Weight

173.25 g/mol
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Physical Description

Crystals; [HSDB]
Record name MPTP
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Boiling Point

85 to 90 °C @ 0.8 mm Hg
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
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Vapor Pressure

0.00945 [mmHg]
Record name MPTP
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Product Name

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Color/Form

Crystals from heptane

CAS RN

28289-54-5
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Record name 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine
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Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
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Melting Point

40-42 °C
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-4-phenyl-4-piperidinol (60.0 g, 0.314 moles, described in Example 1) in concentrated hydrochloric acid (180 ml, 2.16 moles) is heated with stirring at 100° C. for 4 hours. The resulting brown solution is evaporated to dryness and the buff residue is crystallized from isopropanol to give the title compound as the hydrochloride salt, mp 250°-252° C. (S. M. Elvain and J. C. Safranski, Jr., supra, reported mp 248°-250° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49,700
Citations
S Przedborski, M Vila - Annals of the New York Academy of …, 2003 - Wiley Online Library
Experimental models of dopaminergic neurodegeneration play a critical role in our quest to elucidate the cause of Parkinson's disease (PD). Despite the recent development of “genetic …
P Jenner, NMJ Rupniak, S Rose, E Kelly, G Kilpatrick… - Neuroscience …, 1984 - Elsevier
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (1–4 mg/kg ip) for 4 days induced dose-dependent parkinsonism in the common marmoset within 48 h. …
I Kurkowska-Jastrzębska, A Wrońska… - Experimental …, 1999 - Elsevier
In degenerative disorders of the CNS an immune system involvement in the pathological process is postulated. The MPTP model of Parkinson's disease seem to be a good model for …
S Przedborski, V Jackson-Lewis… - Proceedings of the …, 1996 - National Acad Sciences
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) causes nigrostriatal dopaminergic pathway damage similar to that observed in Parkinson disease (PD). To study the role of NO …
Number of citations: 778 www.pnas.org
S Przedborski, V Jackson‐Lewis, AB Naini… - Journal of …, 2001 - academia.edu
Parkinson's disease (PD) is a common disabling neurodegenerative disorder the cardinal clinical features of which include tremor, rigidity and slowness of movement (Fahn and …
Number of citations: 572 www.academia.edu
Y Mizuno, N Sone, T Saitoh - Journal of neurochemistry, 1987 - Wiley Online Library
The effects of 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahy‐dropyridine (MPTP) and 1‐methyl‐4‐phenylpyridinium ion (MPP + ) on activities of enzyme complexes in the electron transport system …
GEN Kass, JM Wright, P Nicotera, S Orrenius - Archives of biochemistry …, 1988 - Elsevier
The mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced toxicity to isolated hepatocytes was studied. MPTP was more toxic to hepatocytes than its major …
N Sarath Babu, CLN Murthy, S Kakara, R Sharma… - …, 2016 - Wiley Online Library
Parkinson's disease (PD) is the most common age associated neurodegenerative disease, which has been extensively studied for its etiology and phenotype. PD has been widely …
N Arai, K Misugi, Y Goshima, Y Misu - Brain research, 1990 - Elsevier
We evaluated neurochemically, behaviorally, and neuropathologically the availability of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated C57 black (BL) mice as a model …
T Tsukahara, M Takeda, S Shimohama, O Ohara… - …, 1995 - journals.lww.com
THE EFFECTS OF intrathecal infusion of brain-derived neurotrophic factor (BDNF) were examined in a 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine-induced parkinsonian model in …
Number of citations: 189 journals.lww.com

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